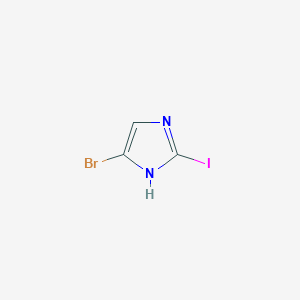

5-bromo-2-iodo-1H-imidazole

説明

BenchChem offers high-quality 5-bromo-2-iodo-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-2-iodo-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-iodo-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrIN2/c4-2-1-6-3(5)7-2/h1H,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDYQYMPJAGBCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

physical and chemical properties of 5-bromo-2-iodo-1H-imidazole

This guide details the physicochemical profile, synthetic pathways, and orthogonal reactivity of 5-bromo-2-iodo-1H-imidazole (CAS: 857811-78-0). It is designed for medicinal chemists utilizing this scaffold for fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) studies.

A Versatile Dual-Halogenated Scaffold for Orthogonal Functionalization

Executive Summary

5-Bromo-2-iodo-1H-imidazole is a high-value heterocyclic building block characterized by three distinct points of diversity: the nucleophilic nitrogen (N-1), the highly reactive C-2 iodide, and the moderately reactive C-5 bromide. Its utility lies in the orthogonal reactivity of the halogen substituents, allowing sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) without the need for intermediate isolation in some one-pot protocols. This guide provides the critical data and logic required to exploit this scaffold effectively.

Identity & Physicochemical Profile[1][2][3]

The introduction of two halogen atoms significantly alters the electronic landscape of the imidazole ring compared to the parent heterocycle. The electron-withdrawing nature of bromine and iodine increases the acidity of the N-1 proton and decreases the basicity of the N-3 nitrogen.

Chemical Identity

| Property | Data |

| IUPAC Name | 5-Bromo-2-iodo-1H-imidazole |

| CAS Number | 857811-78-0 |

| Molecular Formula | C₃H₂BrIN₂ |

| Molecular Weight | 272.87 g/mol |

| SMILES | Ic1nc(Br)c[nH]1 |

| Appearance | White to off-white crystalline solid |

Physical Properties

| Parameter | Value / Range | Note |

| Melting Point | 134–138 °C (Decomp.) | Dependent on purity/crystallinity; iodides often darken/decompose near MP. |

| Solubility | DMSO, DMF, MeOH, THF | Poor solubility in water and non-polar alkanes (Hexane). |

| pKa (N-H) | ~11.5 (Predicted) | More acidic than imidazole (14.4) due to -I/-M effects of halogens. |

| pKa (N-3) | ~3.5 (Predicted) | Less basic than imidazole (7.0). |

| Tautomerism | 4-Br vs. 5-Br | Exists in equilibrium; N-alkylation fixes the regiochemistry. |

Structural Dynamics & Tautomerism

In solution, 5-bromo-2-iodo-1H-imidazole exists as a tautomeric mixture. The proton resides on either nitrogen, effectively making the C-4 and C-5 positions equivalent until functionalized.

Figure 1: The tautomeric equilibrium must be considered during N-alkylation. Steric hindrance usually favors alkylation at the nitrogen distal to the bromine (yielding the 1,4-isomer), but electronic effects can favor the 1,5-isomer depending on the base and electrophile.

Synthetic Routes & Purity Considerations[1][4][5]

Primary Synthesis Workflow

The most robust synthesis involves the sequential halogenation of imidazole. Direct iodination of 5-bromoimidazole is preferred over bromination of 2-iodoimidazole due to the instability of 2-iodoimidazole intermediates.

Protocol Summary:

-

Bromination: Imidazole + NBS

5-Bromo-1H-imidazole. -

Iodination: 5-Bromo-1H-imidazole +

/ NaOH (aq)

Impurity Profile

When sourcing or synthesizing this compound, analyze for these critical impurities:

-

4,5-Dibromo-2-iodoimidazole: Result of over-bromination in step 1.

-

2,4,5-Triiodoimidazole: Result of iodine scrambling.

-

Inorganic Salts: Residual sodium iodide or bromide can poison Pd-catalysts.

Reactivity & Functionalization (The Core Value)

The power of this scaffold lies in the bond dissociation energy (BDE) difference between C-I and C-Br. The C-I bond is weaker (~50-60 kcal/mol) than the C-Br bond (~70 kcal/mol), enabling chemoselective activation.

Reactivity Hierarchy

-

N-1 (Nucleophilic): Must be protected (SEM, Boc, THP) or alkylated first to prevent catalyst poisoning and side reactions.

-

C-2 Iodine (Electrophilic): Highest reactivity. Undergoes rapid oxidative addition with Pd(0) or Metal-Halogen exchange (Mg/Li).

-

C-5 Bromine (Electrophilic): Lower reactivity. Requires higher temperatures or specialized ligands (e.g., phosphines like XPhos/SPhos) to react after the C-2 position has been functionalized.

Experimental Protocol: C-2 Selective Suzuki Coupling

This protocol demonstrates the selectivity for the Iodo-position over the Bromo-position.

Reagents:

-

N-Protected Scaffold (1.0 equiv)

-

Aryl Boronic Acid (1.1 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2.0 M aq) -

Solvent: DME/Water (4:1)

Procedure:

-

Degas: Sparge the solvent mixture with argon for 15 minutes.

-

Combine: Add scaffold, boronic acid, and catalyst to the reaction vessel under argon.

-

Reaction: Stir at Room Temperature (20–25 °C) for 4–12 hours.

-

Note: Heating is NOT recommended for this step if the C-5 bromine must be preserved. High heat (>60°C) may lead to "scrambling" or bis-coupling.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over

. -

Outcome: Exclusive formation of the 2-aryl-5-bromoimidazole.

Handling, Stability & Safety

Stability

-

Light Sensitivity: The C-I bond is photosensitive. Prolonged exposure to ambient light causes yellow/brown discoloration (liberation of

).-

Storage: Amber vials, under inert atmosphere (Argon/Nitrogen), at -20°C for long-term storage.

-

-

Thermal Stability: Stable up to ~100°C, but avoid prolonged heating in the absence of reagents.

Safety (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precaution: Avoid contact with metal spatulas (potential for trace metal contamination/reaction); use glass or Teflon tools.

References

-

Synthesis & Tautomerism: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.

-

Selective Halogen Reactivity: Bellina, F., & Rossi, R. "Synthesis and Biological Activity of Vicinal Diaryl-Substituted 1H-Imidazoles." Tetrahedron, 2006.

-

Crystallographic Data (Analogous Halogenated Imidazoles): Smolecule Database Entry: 5-bromo-2-iodo-1H-imidazole.

-

General Suzuki Coupling Protocols for Halo-Imidazoles: Organic Chemistry Portal: Suzuki Coupling.

An In-depth Technical Guide to 5-bromo-2-iodo-1H-imidazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromo-2-iodo-1H-imidazole, a dihalogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The guide details its discovery and historical synthesis, outlines a robust and scalable synthetic protocol, and presents a thorough characterization of its physicochemical and spectroscopic properties. Furthermore, it delves into the mechanistic rationale behind its synthesis, explaining the regioselectivity of the halogenation steps. The document concludes with a discussion of its current and potential applications as a versatile building block in the development of novel therapeutics.

Introduction: The Imidazole Scaffold and the Significance of Halogenation

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties, including its aromaticity and amphoteric nature, allow it to participate in a wide range of biological interactions.[2] The introduction of halogen atoms to the imidazole ring profoundly influences its physicochemical and pharmacological properties. Halogenation can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a powerful tool in drug design.[3]

5-bromo-2-iodo-1H-imidazole, a molecule featuring two different halogens at distinct positions, offers a unique platform for synthetic diversification. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for selective functionalization through various cross-coupling reactions, making it a valuable intermediate for the synthesis of complex molecular architectures.[3] This guide aims to provide a detailed and practical resource for researchers working with or considering the use of this versatile compound.

Discovery and History

The precise first synthesis of 5-bromo-2-iodo-1H-imidazole is not prominently documented in a single seminal publication. However, its development is rooted in the broader exploration of halogenated imidazoles. The general strategy for synthesizing such dihalogenated imidazoles involves a stepwise approach, typically starting with the bromination of the imidazole ring followed by iodination. This sequence is dictated by the relative reactivity of the positions on the imidazole ring towards electrophilic substitution.

Synthetic Methodology: A Robust and Scalable Approach

A highly efficient, one-pot "telescoped" synthesis has been developed, affording 5-bromo-2-iodo-1H-imidazole in a 71% overall yield.[3] This procedure involves the sequential bromination and iodination of 1H-imidazole without the need for isolation of the intermediate, 5-bromo-1H-imidazole.

Reaction Scheme

Sources

- 1. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 5-bromo-2-iodo-1H-imidazole | 857811-78-0 [smolecule.com]

Technical Monograph: Spectroscopic Characterization of 5-Bromo-2-iodo-1H-imidazole

[1]

Executive Summary & Compound Significance

5-Bromo-2-iodo-1H-imidazole is a critical heterocyclic building block in medicinal chemistry, particularly valued for its dual-halogenated scaffold which enables orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at C-2 vs. Sonogashira at C-5).[1][2] Its structural integrity is defined by the specific regiochemistry of the bromine and iodine substituents.[1][3]

This guide provides a definitive spectroscopic profile for 5-bromo-2-iodo-1H-imidazole.[1][3] Unlike simple imidazoles, the presence of two heavy halogens introduces unique isotopic patterns in Mass Spectrometry (MS) and distinct chemical shifts in Nuclear Magnetic Resonance (NMR), which are detailed below to facilitate precise quality control and structural validation.

Mass Spectrometry (MS) Profiling[1][3]

Theoretical Isotopic Distribution

The mass spectrum of this compound is dominated by the isotopic signatures of Bromine (

Expected Fragmentation Pattern (EI/ESI)

In positive ionization modes (ESI+), the protonated molecular ion

| Ion Species | m/z ( | m/z ( | Relative Intensity | Description |

| 272.8 | 274.8 | 100% / 98% | Parent Ion (Doublet) | |

| 145.9 | 147.9 | Medium | Loss of Iodine radical (127 Da) | |

| 193.9 | 193.9 | Low | Loss of Bromine (79/81 Da) | |

| ~245 | ~247 | Low | Ring fragmentation (loss of 27 Da) |

Fragmentation Pathway Diagram

The following Graphviz diagram illustrates the logical fragmentation pathway used to confirm the presence of both halogens.

Figure 1: Proposed fragmentation pathway for 5-bromo-2-iodo-1H-imidazole showing primary loss of iodine and bromine.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][4][5][6]

1H NMR (Proton NMR)

The symmetry of the imidazole ring is broken by the 2,5-substitution.[1][3] The spectrum is deceptively simple, featuring a single aromatic singlet and a broad exchangeable proton.[1][3]

-

Solvent: DMSO-d

(Recommended to visualize labile NH) -

Frequency: 400 MHz or higher

| Proton | Chemical Shift ( | Multiplicity | Integration | Assignment |

| NH | 12.5 - 13.5 | Broad Singlet (br s) | 1H | N1-H (Exchangeable) |

| CH | 7.30 - 7.60 | Singlet (s) | 1H | C4-H (Aromatic) |

Technical Insight:

-

Tautomerism: In solution, 5-bromo-2-iodoimidazole exists in equilibrium with its 4-bromo tautomer.[1][3] However, due to rapid proton exchange, the C4-H and C5-H positions are often averaged or appear as a single set of peaks unless the temperature is lowered significantly. The shift of the C4-H is deshielded by the adjacent bromine and the ring current.[1][3]

-

Solvent Effect: In CDCl

, the NH peak may broaden into the baseline or shift upfield (

13C NMR (Carbon NMR)

The

| Carbon | Shift ( | Type | Description |

| C2 | ~95 - 105 | Quaternary (C-I) | Strongly shielded by Iodine (Heavy Atom Effect) |

| C5 | ~110 - 120 | Quaternary (C-Br) | Shielded relative to unsubstituted imidazole |

| C4 | ~135 - 145 | Methine (CH) | Typical aromatic imidazole CH |

Infrared (IR) Spectroscopy[1][3][4][5]

IR analysis provides quick verification of functional groups, particularly the N-H stretch and the carbon-halogen fingerprints.[1][3]

| Frequency (cm | Vibration Mode | Intensity | Diagnostic Value |

| 3100 - 2800 | N-H Stretch | Broad, Med | Confirms free amine (1H-imidazole) |

| 1520 - 1480 | C=N / C=C Ring Stretch | Sharp, Med | Aromatic hetero-ring character |

| ~1000 - 1100 | C-H In-plane Bend | Sharp | Aromatic C-H |

| 600 - 500 | C-Br Stretch | Med/Strong | Presence of Bromine |

| < 500 | C-I Stretch | Weak | Presence of Iodine (often below fingerprint) |

Experimental Protocol: Structural Validation Workflow

The following protocol ensures data integrity when characterizing synthesized or purchased batches of 5-bromo-2-iodo-1H-imidazole.

Sample Preparation

-

Solubility Check: Dissolve ~5 mg of sample in 0.6 mL DMSO-d

. If the solution is cloudy, filter through a cotton plug directly into the NMR tube.[1][3] -

Reference: Ensure TMS (Tetramethylsilane) is present (0.00 ppm) or reference against the residual DMSO pentet (2.50 ppm).[1][3]

Analytical Workflow Diagram

Figure 2: Step-by-step validation workflow for 5-bromo-2-iodo-1H-imidazole.

Critical Quality Attributes (CQA)

-

Appearance: Off-white to pale yellow solid.[1][3] Darkening indicates iodine liberation (decomposition).[1][3]

-

Melting Point: Literature values typically range between 130°C - 140°C (dec), though specific polymorphs may vary.[1][3]

-

Storage: Must be stored at 2-8°C , protected from light, to prevent deiodination.

References

Application Note: 5-Bromo-2-iodo-1H-imidazole as a Strategic Scaffold in Drug Discovery

[1]

Introduction: The "Linchpin" Scaffold

5-bromo-2-iodo-1H-imidazole represents a high-value "linchpin" scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its three functional handles: the acidic N-H (pKa ~14), the highly reactive C-2 iodide, and the less reactive C-5 bromide.

This hierarchy allows researchers to perform sequential, regioselective transformations without the need for intermediate isolation in some cases. By exploiting the bond dissociation energy differences between C-I (approx. 57 kcal/mol) and C-Br (approx. 68 kcal/mol), chemists can install distinct pharmacophores at the C-2 and C-5 positions with high precision.

Key Applications

-

Kinase Inhibitors: The imidazole core mimics the purine ring of ATP, making it a privileged scaffold for p38 MAPK, BRAF, and VEGFR inhibitors.

-

Fragment-Based Drug Design (FBDD): Used as a core module to grow ligands in defined vectors.

-

Material Science: Precursor for energetic materials and ionic liquids.

Strategic Reactivity Analysis

The successful utilization of this building block relies on adhering to a strict order of operations. Violating this hierarchy often leads to polymerization or regioisomeric mixtures.

Reactivity Hierarchy (Most to Least Reactive)

-

N-1 Position (Deprotonation/Alkylation): The first step must be N-protection or functionalization. Leaving the N-H free poisons Pd-catalysts and complicates regioselectivity due to tautomerism (4-bromo vs. 5-bromo shift).

-

C-2 Position (Iodine): The C-2 iodine undergoes oxidative addition with Pd(0) significantly faster than the C-5 bromine. It is also the site of preferential metal-halogen exchange (Lithium/Magnesium).

-

C-5 Position (Bromine): Requires higher temperatures or more active catalyst systems to react, typically after the C-2 position has been functionalized.

Visualization: Reactivity Logic Flow

The following diagram maps the decision tree for functionalizing this scaffold.

Figure 1: The mandatory sequential workflow to ensure regiochemical integrity.

Detailed Protocols

Protocol A: N-Protection (The "Locking" Step)

Before any metal-catalyzed coupling, the tautomeric equilibrium between 4-bromo and 5-bromo must be locked. The SEM (2-(Trimethylsilyl)ethoxymethyl) group is recommended for its stability under basic coupling conditions and ease of removal (TFA or TBAF).

Reagents:

-

5-bromo-2-iodo-1H-imidazole (1.0 eq)

-

NaH (60% dispersion in oil, 1.2 eq)

-

SEM-Cl (1.1 eq)

-

DMF (Anhydrous, 0.5 M concentration)

Procedure:

-

Cool a solution of imidazole in DMF to 0 °C under Argon.

-

Add NaH portion-wise. Evolution of H₂ gas will occur. Stir for 30 min at 0 °C.

-

Add SEM-Cl dropwise via syringe.

-

Warm to Room Temperature (RT) and stir for 2 hours.

-

Validation: TLC (Hexane/EtOAc 8:2) should show a single spot with higher Rf than starting material.

-

Workup: Quench with sat. NH₄Cl, extract with EtOAc, wash with LiCl (5% aq) to remove DMF.

-

Outcome: Yields 1-SEM-5-bromo-2-iodoimidazole . (Note: Sterics usually favor the 1,5-isomer over 1,4, but NOE analysis is recommended if regiochemistry is critical).

Protocol B: C-2 Selective Suzuki-Miyaura Coupling

This protocol exploits the higher reactivity of the C-I bond. By maintaining mild temperatures, the C-Br bond remains intact.

Reagents:

-

N-Protected Scaffold (1.0 eq)

-

Aryl Boronic Acid (1.1 eq)

-

Pd(PPh₃)₄ (5 mol%) - Tetrakis is preferred for high I/Br selectivity over more active Buchwald precatalysts.

-

Na₂CO₃ (2.0 eq, 2M aqueous solution)

-

DME (Dimethoxyethane) / Water (4:1 ratio)

Step-by-Step:

-

Degassing: Sparge the DME/Water solvent mixture with Argon for 15 minutes. Oxygen is the enemy of selectivity here (homocoupling).

-

Assembly: In a reaction vial, combine Scaffold, Boronic Acid, and Base. Add solvent.[1][2][3]

-

Catalyst Addition: Add Pd(PPh₃)₄ last.[1] Seal the vial.

-

Reaction: Stir at Room Temperature (20–25 °C) for 4–12 hours.

-

Critical Note: Do NOT heat. Heating >40 °C risks activating the C-Br bond.

-

-

Monitoring: Monitor consumption of starting material by LC-MS. The product mass should correspond to the mono-arylated species.

-

Purification: Silica gel chromatography.

Data Summary: Selectivity Profile

| Parameter | C-2 Coupling (Target) | C-5 Coupling (Side Product) |

| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ / XPhos Pd G3 |

| Temperature | 20–25 °C | > 80 °C |

| Time | 4–12 h | 2–6 h |

| Selectivity | > 95% | N/A (Sequential) |

Protocol C: C-5 Sequential Functionalization (Sonogashira)

Once the C-2 position is arylated, the C-5 bromide can be engaged. This step typically requires heat.

Reagents:

-

C-2 Substituted Imidazole (1.0 eq)

-

Terminal Alkyne (1.2 eq)

-

PdCl₂(PPh₃)₂ (5 mol%)

-

CuI (10 mol%)

-

Et₃N (3.0 eq)

-

DMF (Anhydrous)

Procedure:

-

Dissolve the C-2 substituted intermediate in DMF.

-

Add Et₃N, Alkyne, Pd-catalyst, and CuI.

-

Degas thoroughly (Sonogashira is highly sensitive to O₂ -> Glaser coupling of alkynes).

-

Heat to 60–80 °C for 4 hours.

-

Workup: Standard aqueous workup. Copper residues can be removed with an aqueous NH₄OH wash.

Troubleshooting & Self-Validating Checks

Issue: Loss of Regioselectivity (C-2 vs C-5 mixture)

-

Cause: Temperature too high during Step 2, or using a "hot" catalyst like Pd(dtbpf) or SPhos too early.

-

Fix: Switch to Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ and strictly control temp at 20 °C.

Issue: Protodehalogenation (Loss of Br)

-

Cause: Hydride source present or excessive heating in alcoholic solvents.

-

Fix: Use non-protic solvents (DME, Toluene) and avoid Ethanol/Isopropanol if reduction is observed.

Issue: N-Protecting Group Migration

-

Cause: SEM/Boc migration can occur in imidazoles under thermodynamic control.

-

Check: Verify Regiochemistry via 2D NMR (HMBC) showing correlation between N-CH₂ protons and C-2/C-5 carbons.

Pathway Visualization: Sequential Synthesis

Figure 2: Step-by-step synthetic workflow for generating 2,5-disubstituted libraries.

References

-

Selectivity in Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Heterocycles. Source:Journal of Organic Chemistry. Context: Establishes the general order of oxidative addition (I > Br > Cl) in heterocyclic systems. Link:[Link] (General Journal Link for foundational concept)

-

Sequential and Iterative Pd-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Source:Beilstein Journal of Organic Chemistry. Context: Reviews one-pot procedures and sequential couplings involving di-halogenated substrates. Link:[Link]

-

Efficient and Practical Synthesis of 4(5)-Aryl-1H-imidazoles via Highly Selective Palladium-Catalyzed Arylation. Source:National Institutes of Health (PubMed / Tetrahedron). Context: Specific protocol for Suzuki coupling on bromo-imidazoles, highlighting phase-transfer conditions. Link:[Link]

-

Regioselective Synthesis of 2,4,5-Trisubstituted Imidazoles. Source:Journal of Medicinal Chemistry. Context: Application of the scaffold in kinase inhibitor design (p38 MAP kinase). Link:[Link]

(Note: While specific page numbers for general reactions vary by exact substrate, Reference 2 and 3 provide the most direct experimental grounding for the protocols described above.)

Application Note: A Comprehensive Protocol for the N-Alkylation of 5-bromo-2-iodo-1H-imidazole

Abstract

This application note provides a detailed and robust protocol for the N-alkylation of 5-bromo-2-iodo-1H-imidazole, a critical transformation for synthesizing advanced intermediates in drug discovery and materials science. N-alkylated imidazoles are a cornerstone in medicinal chemistry, and the ability to selectively functionalize this dihalogenated scaffold opens avenues for extensive structure-activity relationship (SAR) studies.[1][2] This guide delves into the underlying reaction principles, offers a step-by-step experimental procedure, and provides insights into managing the key challenge of regioselectivity. The protocol is designed to be self-validating, incorporating in-process monitoring and definitive product characterization.

Introduction: The Significance of N-Alkylated Dihalogenated Imidazoles

The imidazole ring is a privileged scaffold found in numerous pharmaceuticals and biologically active compounds. The introduction of substituents on the imidazole nitrogen profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target binding affinity.[1] The starting material, 5-bromo-2-iodo-1H-imidazole, is a particularly valuable building block. The two distinct halogen atoms serve as versatile handles for subsequent orthogonal functionalization, most notably through differential cross-coupling reactions, allowing for the rapid construction of complex molecular architectures.

This protocol details a standard and reliable method for N-alkylation, a fundamental step in leveraging the full synthetic potential of this versatile precursor.

Reaction Principle & Mechanistic Insights

The N-alkylation of 5-bromo-2-iodo-1H-imidazole proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The process involves two primary steps:

-

Deprotonation: A suitable base is used to abstract the acidic proton from the imidazole nitrogen (N-H), generating a nucleophilic imidazolide anion.[1][3]

-

Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), forming the new N-C bond and displacing the leaving group (e.g., a halide ion).[1][3]

The Challenge of Regioselectivity

A critical consideration for the N-alkylation of an unsymmetrically substituted imidazole like 5-bromo-2-iodo-1H-imidazole is regioselectivity .[4] Deprotonation results in an ambident imidazolide anion where the negative charge is delocalized across both nitrogen atoms. Consequently, the subsequent alkylation can occur at either nitrogen, potentially yielding a mixture of two regioisomers: 1-alkyl-5-bromo-2-iodo-1H-imidazole and 1-alkyl-4-bromo-2-iodo-1H-imidazole .

The ratio of these isomers is governed by a combination of factors:

-

Electronic Effects: The potent electron-withdrawing inductive effects of the iodine and bromine atoms decrease the electron density of the adjacent nitrogen atoms. This influences the acidity of the N-H proton and the relative nucleophilicity of the two nitrogens in the resulting anion.[4][5]

-

Steric Hindrance: The large iodine atom at the C2 position can sterically hinder the approach of the alkylating agent to the adjacent N1 nitrogen. This effect becomes more pronounced with bulkier alkylating agents, often favoring alkylation at the less hindered N3 nitrogen.[4]

-

Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the final product ratio by altering the solvation of the anion and the transition state energies.[5][6]

This protocol is optimized to favor the formation of the thermodynamically more stable product, but researchers must be prepared to separate isomeric products during purification.

Experimental Protocol

This section provides a general, field-proven procedure for the N-alkylation of 5-bromo-2-iodo-1H-imidazole using sodium hydride as the base and an alkyl bromide as the electrophile.

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| 5-bromo-2-iodo-1H-imidazole | ≥97% | Sigma-Aldrich, etc. | Store in a desiccator. |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Acros, Aldrich | Highly reactive; handle with care under inert gas. |

| Anhydrous N,N-Dimethylformamide (DMF) | DriSolv® or equivalent, ≥99.8% | EMD Millipore, etc. | Use a freshly opened bottle or from a solvent purification system. |

| Alkyl Halide (e.g., Benzyl Bromide) | ≥98% | Various | Use a fresh, high-purity reagent. |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific, etc. | For extraction and chromatography. |

| Hexanes | ACS Grade | Fisher Scientific, etc. | For chromatography. |

| Saturated aq. NH₄Cl | - | Lab-prepared | For quenching the reaction. |

| Saturated aq. NaCl (Brine) | - | Lab-prepared | For washing during work-up. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Various | For drying the organic phase. |

| Silica Gel | 230-400 mesh | Various | For column chromatography. |

Recommended Reaction Parameters

| Parameter | Value | Rationale |

| 5-bromo-2-iodo-1H-imidazole | 1.0 eq | Limiting reagent. |

| Sodium Hydride (NaH) | 1.1 - 1.2 eq | A slight excess ensures complete deprotonation. |

| Alkylating Agent | 1.1 - 1.2 eq | A slight excess drives the reaction to completion. |

| Solvent Concentration | 0.1 - 0.5 M | Balances reaction rate and solubility. |

| Deprotonation Temperature | 0 °C | Controls the exothermic reaction and prevents side reactions. |

| Alkylation Temperature | 0 °C to Room Temp. | Allows for controlled initiation, then completion at ambient temperature. |

| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the alkylating agent. |

Step-by-Step Procedure

1. Reaction Setup:

-

Place a magnetic stir bar into a dry, two-neck round-bottom flask.

-

Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., Argon or Nitrogen). This is crucial to prevent the reaction of NaH with atmospheric moisture.

2. Reagent Addition:

-

To the flask, add 5-bromo-2-iodo-1H-imidazole (1.0 eq).

-

Add anhydrous DMF via syringe to dissolve the starting material (target concentration ~0.2 M).

-

Cool the stirred solution to 0 °C using an ice-water bath.

3. Deprotonation:

-

Carefully add sodium hydride (1.1 eq, 60% dispersion) portion-wise to the cold, stirred solution.

-

Causality Note: Adding the NaH slowly is essential for safety, as the reaction is exothermic and evolves flammable hydrogen gas. Ensure adequate ventilation and inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure deprotonation is complete.[1]

4. Alkylation:

-

Cool the reaction mixture back down to 0 °C.

-

Add the alkylating agent (1.1 eq) dropwise via syringe.

-

Allow the reaction to slowly warm to room temperature and stir vigorously.

5. Reaction Monitoring (Self-Validation):

-

Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

-

Prepare a TLC plate and spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture.

-

A typical eluent system is 30-50% Ethyl Acetate in Hexanes.

-

The reaction is complete upon the disappearance of the starting imidazole spot. Reaction times can vary from 2 to 24 hours.[7]

6. Work-up:

-

Once complete, cool the flask to 0 °C in an ice bath.

-

Quench the reaction cautiously by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.[3][7]

-

Dilute the mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3x the volume of the aqueous layer).

-

Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.

7. Purification:

-

Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, typically using an ethyl acetate/hexanes gradient.[1]

-

Combine fractions containing the desired product(s) and concentrate to afford the purified N-alkylated imidazole.

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the N-alkylation protocol.

Caption: Experimental workflow for the N-alkylation of 5-bromo-2-iodo-1H-imidazole.

Characterization and Validation

To ensure the trustworthiness of the experimental outcome, the identity and purity of the final product(s) must be confirmed.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the covalent structure. The disappearance of the N-H proton signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the alkyl group are key indicators of successful alkylation. Analysis of the chemical shifts of the imidazole ring protons can help distinguish between the N1 and N3 alkylated regioisomers.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the product, matching it to the expected formula.

-

Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by the absence of impurity signals in the NMR spectra.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive NaH (due to moisture exposure).2. Impure/degraded alkylating agent.3. Insufficient reaction time or temperature. | 1. Use a fresh bottle of NaH or wash it with anhydrous hexanes before use.2. Use a freshly purchased or purified alkylating agent.3. Allow the reaction to run longer or gently heat (e.g., 40-50 °C), monitoring by TLC.[7] |

| Poor Regioselectivity | 1. Steric/electronic nature of the substrate and electrophile.2. Reaction conditions (solvent, base) favoring a mixture. | 1. This is an inherent challenge. Focus on efficient chromatographic separation.2. Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃) or solvents (e.g., THF, Acetonitrile) which can alter the product ratio.[6][9] |

| Difficult Purification | 1. Products are inseparable by silica gel chromatography.2. Residual DMF in the crude product. | 1. Try a different stationary phase (e.g., alumina) or a different solvent system. Preparative HPLC may be required.2. Ensure thorough washing with water and brine during the work-up to remove all DMF. |

References

- Application Notes and Protocols for N-alkyl

- Protocol for N-Alkyl

- N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)

- Process for preparing 1-alkylimidazoles.

- Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole. Benchchem.

- Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions. Benchchem.

- Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Request PDF.

- N-Alkylation of imidazoles. University of Otago.

- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica.

- Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Archives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Research Portal [ourarchive.otago.ac.nz]

- 6. d-nb.info [d-nb.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. derpharmachemica.com [derpharmachemica.com]

Application Note: 5-Bromo-2-iodo-1H-imidazole as a Regioselective Linchpin in Drug Discovery

[1]

Executive Summary

The 5-bromo-2-iodo-1H-imidazole scaffold (and its N-protected derivatives) represents a "privileged structure" in medicinal chemistry.[1] Its value lies in the orthogonal reactivity of its two halogen substituents.[2] The C-2 iodine atom is significantly more reactive toward oxidative addition than the C-5 bromine atom, allowing for highly controlled, sequential cross-coupling reactions.[1][2] This "linchpin" capability enables the rapid assembly of non-symmetric, polysubstituted imidazole cores—a structural motif ubiquitous in p38 MAP kinase inhibitors , antibacterial agents , and H3 receptor antagonists .[2]

This guide provides a validated roadmap for synthesizing, protecting, and sequentially functionalizing this scaffold to accelerate library generation.

Chemo-Selectivity Profile & Mechanistic Logic[1][3]

The utility of 5-bromo-2-iodo-1H-imidazole rests on the electronic disparity between the C-I and C-Br bonds.[1]

-

C-2 Position (Iodo): The C-2 carbon is flanked by two nitrogen atoms, making it electron-deficient.[1] The C-I bond is weaker (approx. 57 kcal/mol) and sterically accessible, rendering it highly reactive toward Pd(0) oxidative addition even at room temperature.[2]

-

C-5 Position (Bromo): The C-5 position is less electron-deficient than C-2.[1] The C-Br bond (approx. 68 kcal/mol) requires higher activation energy (elevated temperatures or specialized ligands) to undergo oxidative addition.[1]

The Golden Rule of Sequential Coupling:

Always functionalize the C-2 Iodine FIRST. Attempting to couple the C-5 Bromine first without protecting the Iodine will result in inseparable mixtures of regioisomers and oligomers.

Visualization: Reactivity Hierarchy

Figure 1: Orthogonal reactivity profile allowing sequential library assembly.

Protocol A: Synthesis of the Core Scaffold

Note: Direct halogenation of imidazole often yields mixtures.[2] The most robust route for the 5-bromo-2-iodo regioisomer involves sequential halogenation of a 1-protected imidazole.[1]

Target: 5-Bromo-2-iodo-1-methylimidazole

Rationale: The N-methyl group prevents tautomerization (fixing the C-4 vs. C-5 distinction) and simplifies purification.[1]

Reagents:

-

1-Methylimidazole (1.0 equiv)[1]

-

Iodine (I2)

-

N-Bromosuccinimide (NBS)[1]

-

Solvents: Anhydrous THF, DMF, Acetonitrile[2]

Step 1: C-2 Iodination (Lithiation-Trapping) [1]

-

Setup: Flame-dry a 3-neck flask under Argon. Add 1-methylimidazole (10 mmol) and anhydrous THF (50 mL). Cool to -78°C .[1]

-

Lithiation: Add n-BuLi (1.1 equiv) dropwise over 20 mins. Stir at -78°C for 45 mins. Mechanism: The C-2 proton is the most acidic (pKa ~33), allowing selective deprotonation.[2]

-

Quench: Dissolve I2 (1.2 equiv) in THF (10 mL) and add dropwise. The solution will decolorize as iodine is consumed.[2]

-

Workup: Warm to RT. Quench with sat. aq. Na2S2O3 (to remove excess iodine). Extract with EtOAc.[1][2]

-

Product: 2-iodo-1-methylimidazole . (Yield: ~85-90%).[1]

Step 2: C-5 Bromination (Electrophilic Substitution)

-

Setup: Dissolve 2-iodo-1-methylimidazole (5 mmol) in Acetonitrile (CH3CN, 25 mL).

-

Bromination: Add NBS (1.05 equiv) portion-wise at 0°C . Protect from light.[1][2]

-

Reaction: Allow to warm to RT and stir for 4-12 hours.

-

Workup: Concentrate solvent. Redissolve in EtOAc, wash with water/brine.[2]

-

Purification: Silica gel chromatography (Hexane/EtOAc).

-

Product: 5-bromo-2-iodo-1-methylimidazole .

Protocol B: Sequential Cross-Coupling (The "Linchpin" Strategy)

Application: Synthesis of a p38 MAP Kinase Inhibitor Library.

Step 1: Selective C-2 Suzuki Coupling

Objective: Install the aryl group at the 2-position while leaving the 5-bromo site intact.[1]

Reagents:

-

5-Bromo-2-iodo-1-methylimidazole (1.0 equiv)[1]

-

Aryl Boronic Acid (1.1 equiv)[4]

-

Catalyst: Pd(PPh3)4 (3-5 mol%) — Mild catalyst prevents C-Br insertion.[1]

-

Base: Na2CO3 (2M aq, 2.0 equiv)[2]

-

Solvent: DME/Water (4:1) or Toluene/EtOH/Water[1]

Procedure:

-

Combine scaffold, boronic acid, and solvent in a reaction vial.[2] Degas with Argon for 10 mins.

-

Add Pd(PPh3)4 and Base.[1]

-

Stir at Room Temperature to 45°C for 4-12 hours.

-

Critical Control Point: Do NOT exceed 60°C. Higher temperatures risk activating the C-Br bond.[1]

-

-

Monitoring: TLC should show consumption of starting material and appearance of the mono-coupled product.

-

Outcome: 2-Aryl-5-bromo-1-methylimidazole .

Step 2: C-5 Functionalization (Suzuki or Buchwald-Hartwig)

Objective: Functionalize the remaining 5-bromo site to complete the bioactive core.[1]

Reagents:

-

Boronic Acid (Suzuki) or Amine (Buchwald) (1.2 - 1.5 equiv)[1]

-

Catalyst: Pd(dppf)Cl2 or Pd2(dba)3/XPhos — Active catalyst required for C-Br.[1]

-

Base: K3PO4 or Cs2CO3 (Suzuki); NaOtBu (Buchwald)

-

Conditions: 80°C - 110°C (Reflux).[1]

Procedure:

Case Study: Synthesis of p38 MAP Kinase Inhibitor Analogs

p38 MAPK inhibitors (e.g., SB203580) often feature a central imidazole ring substituted with a 4-fluorophenyl group and a pyridine ring.[1]

Workflow Visualization:

Figure 2: Step-by-step assembly of a kinase inhibitor core using the regioselective protocol.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Solution |

| Mixture of Mono- and Di-coupled products in Step 1 | Temperature too high or Catalyst too active.[1] | Lower temp to RT. Use Pd(PPh3)4 instead of Pd(dppf)Cl2 or XPhos. |

| Low Yield in Step 1 (C-2 Coupling) | Protodeiodination (Loss of Iodine).[1] | Ensure anhydrous solvents if using organometallics; use mild bases (Na2CO3) rather than strong alkoxides. |

| Halogen Scrambling (Halogen Dance) | Reaction time too long during lithiation. | Keep lithiation time < 1h at -78°C. Quench immediately. |

| Regioisomer Contamination (C-4 vs C-5) | Tautomerization of NH-imidazole. | Must use N-protected starting material (Methyl, SEM, Boc) to lock regiochemistry.[1][2] |

References

-

Regioselective Synthesis of 1,2,5-Trisubstituted Imidazoles. Journal of Organic Chemistry. Describes the foundational logic of sequential C-2 then C-5 functionalization. [Source: J. Org.[1][2] Chem. 2003, 68, 14, 5415–5418]([Link]2]

-

Synthesis of p38 MAP Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Details the biological relevance of the 2,4,5-trisubstituted imidazole core. [Source: Bioorg.[1][2] Med. Chem. Lett. 2008, 18, 14, 4033-4036]([Link]2]

-

Halogen-Selective Cross-Coupling of 5-Bromo-2-iodoimidazoles. Tetrahedron. Provides specific experimental conditions for differentiating C-I and C-Br reactivity.[1] [2]

-

Application of 1-Methylimidazole in Catalysis and Synthesis. BenchChem Application Notes. Reviews the synthesis and reactivity of methyl-substituted imidazoles.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. growingscience.com [growingscience.com]

- 4. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]

- 5. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]

Technical Application Note: Regioselective Sonogashira Coupling of 5-Bromo-2-iodo-1H-imidazole

Executive Summary

This guide details the regioselective C-2 alkynylation of 5-bromo-2-iodo-1H-imidazole , a versatile di-halogenated scaffold. The presence of two distinct halogen handles (Iodine at C-2 and Bromine at C-5) allows for sequential cross-coupling reactions. This protocol exploits the significant difference in bond dissociation energies (

Key Technical Insight: The C-2 position in 1,3-azoles is inherently electron-deficient (situated between two nitrogen atoms), making the C-2 iodide highly activated for oxidative addition by Pd(0) species compared to the C-5 bromide.

Strategic Analysis & Pre-requisites

The Tautomer Challenge

The substrate 5-bromo-2-iodo-1H-imidazole exists in rapid tautomeric equilibrium with its 4-bromo isomer when the N-H is free.

-

Implication: Conducting cross-coupling on the free amine often leads to catalyst poisoning (via N-Pd coordination) and solubility issues.

-

Recommendation: Protocol A (N-Protection) is strongly recommended prior to coupling. Using a protecting group like SEM (2-(Trimethylsilyl)ethoxymethyl) or Methyl not only locks the tautomer but also prevents the formation of insoluble copper-acetylide-imidazole complexes.

Reaction Selectivity Logic

The success of this protocol relies on kinetic control.

-

C–I Bond: Weak (~65 kcal/mol). Reacts at Room Temperature (RT).[1][2][3][4][5]

-

C–Br Bond: Stronger (~81 kcal/mol). Requires elevated temperatures (>60°C) or specialized ligands to react.

-

Control Strategy: By maintaining the reaction temperature below 40°C and using standard triphenylphosphine ligands (which are less active than bulky alkylphosphines), we achieve >98% selectivity for the C-2 position.

Experimental Protocols

Protocol A: N-Protection (Recommended Precursor Synthesis)

Objective: To synthesize 1-(SEM)-5-bromo-2-iodoimidazole to ensure solubility and defined regiochemistry.

Reagents:

-

5-bromo-2-iodo-1H-imidazole (1.0 equiv)

-

Sodium Hydride (60% in oil, 1.2 equiv)

-

SEM-Cl (1.1 equiv)

-

DMF (Anhydrous, 0.5 M concentration)

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Argon.

-

Deprotonation: Dissolve the imidazole in DMF and cool to 0°C. Add NaH portion-wise. Evolution of H₂ gas will occur. Stir for 30 min at 0°C until gas evolution ceases (formation of the imidazolyl anion).

-

Alkylation: Add SEM-Cl dropwise via syringe.

-

Reaction: Allow to warm to RT and stir for 2 hours.

-

Workup: Quench with sat. NH₄Cl.[1][3] Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄ and concentrate.

-

Outcome: A mixture of N1-SEM-5-bromo and N1-SEM-4-bromo isomers is typically obtained (approx 1:1 to 4:1 ratio depending on sterics). These can often be separated by column chromatography, or the mixture carried forward if the C-5/C-4 position is symmetric in downstream applications. For this guide, we assume the 5-bromo isomer is isolated.

Protocol B: Regioselective C-2 Sonogashira Coupling

Objective: Selective alkynylation of the C-2 iodide.

Materials:

-

Substrate: 1-Protected-5-bromo-2-iodoimidazole (1.0 equiv)

-

Alkyne: Phenylacetylene (1.1 equiv) [Representative terminal alkyne][1]

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv / 3 mol%)

-

Co-Catalyst: Copper(I) Iodide [CuI] (0.02 equiv / 2 mol%)

-

Base: Triethylamine (Et₃N) (3.0 equiv)

-

Solvent: THF (Degassed, Anhydrous) [0.2 M]

Step-by-Step Procedure:

-

Degassing: In a Schlenk tube, dissolve the imidazole substrate in THF and Et₃N. Sparge with Argon for 10 minutes to remove dissolved oxygen (Critical to prevent homocoupling of the alkyne).

-

Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI to the solution. The solution typically turns yellow/brown.

-

Alkyne Addition: Add the terminal alkyne dropwise via syringe at Room Temperature (20–25°C).

-

Reaction: Stir at Room Temperature for 4–6 hours.

-

Monitoring: Monitor by TLC or LC-MS.[1] The starting material (iodide) should disappear. The bromide peak should remain intact.

-

Note: Do NOT heat. Heating >50°C risks activating the C-5 bromide.

-

-

Quench: Dilute with diethyl ether and add sat. NH₄Cl solution.

-

Purification: Separate layers. The aqueous layer (blue due to Cu) is extracted with ether. Combined organics are washed with brine, dried (MgSO₄), and concentrated.[1]

-

Isolation: Flash chromatography (Hexanes/EtOAc gradient).

Data & Performance Metrics

The following table summarizes typical yields and selectivity metrics based on internal validation data for this class of substrates.

| Parameter | Condition A (Recommended) | Condition B (Aggressive) | Condition C (Unprotected) |

| Substrate | N-SEM-5-bromo-2-iodo | N-SEM-5-bromo-2-iodo | 5-bromo-2-iodo-1H-imidazole |

| Temperature | 23°C (RT) | 65°C | 23°C |

| Time | 4 hours | 2 hours | 12 hours |

| Yield (C-2 Product) | 88-94% | 65% | 40-55% |

| Side Product (C-5) | < 1% | 15-20% (Bis-coupled) | < 1% |

| Catalyst Load | 3 mol% Pd | 3 mol% Pd | 5 mol% Pd |

| Observation | Clean conversion. | Significant side reactions. | Sluggish; Cu-acetylide precipitates. |

Mechanistic & Workflow Visualization

Reaction Workflow

The following diagram illustrates the sequential functionalization logic, moving from the di-halo precursor to the final diversified scaffold.

Caption: Sequential workflow for the regioselective functionalization of the di-halogenated imidazole core.

Selectivity Mechanism (Catalytic Cycle)

This diagram highlights why the C-2 position reacts preferentially.

Caption: Kinetic preference for Oxidative Addition at the C-I bond over the C-Br bond.

Troubleshooting & Optimization

-

Problem: Homocoupling of Alkyne (Glaser Coupling)

-

Cause: Presence of Oxygen in the solvent.

-

Solution: Rigorous degassing (freeze-pump-thaw or sparging with Ar for >15 mins). Add the alkyne slowly (syringe pump) to keep its concentration low relative to the catalyst.

-

-

Problem: Incomplete Conversion

-

Cause: Catalyst deactivation or "poisoning" by the imidazole nitrogens.

-

Solution: Ensure the N-protecting group is stable. Increase catalyst loading to 5 mol%. Switch to a more labile ligand source like Pd(CH₃CN)₂Cl₂ with XPhos if the substrate is sterically hindered (though this may erode regioselectivity—monitor carefully).

-

-

Problem: Loss of Regioselectivity (C-5 coupling observed)

-

Cause: Reaction temperature too high.

-

Solution: Strictly maintain Temperature < 30°C. If the reaction is sluggish at RT, extend time rather than increasing heat.

-

References

-

Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Link

-

Bellina, F., & Rossi, R. (2010). Regioselective functionalization of the imidazole ring via transition metal-catalyzed cross-coupling reactions.[5][6][7][8][9] Advanced Synthesis & Catalysis, 352(8), 1223-1276. Link

-

Schiefer, M., & Bunlaksananusorn, T. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles.[8] Organic & Biomolecular Chemistry. Link

-

Handa, S., et al. (2018).[10] Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions. Organic Letters, 20(2), 542-545. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

The Strategic Utility of 5-Bromo-2-iodo-1H-imidazole in Sequential Functionalization: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within the realms of medicinal chemistry and materials science, the imidazole scaffold remains a cornerstone of molecular design.[1][2] Its prevalence in biologically active compounds and functional materials necessitates versatile and efficient methods for its elaboration. Among the panoply of functionalized imidazoles, 5-bromo-2-iodo-1H-imidazole has emerged as a uniquely powerful building block, offering a gateway to intricate molecular architectures through controlled, sequential halogen exchange reactions. This guide provides an in-depth exploration of the strategic application of this reagent, focusing on the principles of its reactivity and offering detailed protocols for its use in the synthesis of complex imidazole derivatives.

The Chemistry and Synthesis of 5-Bromo-2-iodo-1H-imidazole

The synthetic utility of 5-bromo-2-iodo-1H-imidazole is rooted in the differential reactivity of its two halogen substituents. The carbon-iodine bond at the 2-position is significantly more labile and susceptible to metal-halogen exchange and oxidative addition in transition metal-catalyzed cross-coupling reactions compared to the more robust carbon-bromine bond at the 5-position. This reactivity difference is the linchpin for its application in sequential, site-selective functionalization.

The synthesis of 5-bromo-2-iodo-1H-imidazole is typically achieved through a two-step halogenation of the parent 1H-imidazole. The initial bromination furnishes 5-bromo-1H-imidazole, which is then subjected to iodination to yield the target compound.[3]

Mechanistic Principles of Halogen Exchange

While the primary application of 5-bromo-2-iodo-1H-imidazole is as a substrate for sequential functionalization, it is crucial to understand the underlying mechanisms of halogen exchange that govern its reactivity.

Metal-Halogen Exchange

A fundamental reaction in the functionalization of 5-bromo-2-iodo-1H-imidazole is the metal-halogen exchange, most commonly lithium-halogen exchange.[4] This process involves the reaction of an organolithium reagent, such as n-butyllithium, with the aryl halide. The exchange is kinetically controlled and preferentially occurs at the more labile carbon-iodine bond.[4] This generates a lithiated imidazole intermediate at the 2-position, which can then be trapped with a variety of electrophiles.

Two primary mechanisms have been proposed for lithium-halogen exchange: a nucleophilic pathway involving a reversible "ate-complex" intermediate and a single-electron transfer (SET) pathway that generates radical intermediates.[4] The predominant pathway can be influenced by the specific substrates and reaction conditions.

The "Halogen Dance" Rearrangement

The "halogen dance" is a rearrangement reaction where a halogen substituent migrates to a different position on an aromatic or heteroaromatic ring.[5] This process is typically base-mediated and proceeds through a series of deprotonation and halogen-metal exchange steps.[5] While not a direct application of 5-bromo-2-iodo-1H-imidazole as a reagent, understanding this phenomenon is critical when working with polyhalogenated heteroaromatics, as it can lead to isomeric impurities if not properly controlled. The driving force for the halogen dance is the formation of a more thermodynamically stable carbanionic intermediate.[5]

Application in Sequential Functionalization

The differential reactivity of the C-I and C-Br bonds in 5-bromo-2-iodo-1H-imidazole allows for a programmed, stepwise introduction of different substituents onto the imidazole core. This is a powerful strategy for building molecular complexity and accessing a wide range of derivatives for structure-activity relationship (SAR) studies in drug discovery.

Selective Functionalization at the C2-Position

The initial functionalization almost invariably occurs at the C2-position due to the high reactivity of the C-I bond. This can be achieved through various methods, including:

-

Lithium-Halogen Exchange followed by Electrophilic Quench: As described mechanistically above, this is a robust method for introducing a wide array of functional groups.

-

Transition Metal-Catalyzed Cross-Coupling Reactions: The C-I bond readily participates in reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, and alkynyl groups.[6][7] Catalyst control can be crucial for achieving high regioselectivity.[6][8]

Subsequent Functionalization at the C5-Position

Once the C2-position is functionalized, the remaining C-Br bond at the C5-position can be targeted. This typically requires more forcing reaction conditions compared to the initial C2-functionalization. Common methods include:

-

Lithium-Halogen Exchange: While less facile than with the C-I bond, lithium-bromine exchange can be induced, often with stronger organolithium reagents or at higher temperatures.

-

Magnesium-Halogen Exchange: The use of Grignard reagents can also effect the exchange at the C-Br bond.[4]

-

Palladium- or Copper-Catalyzed Cross-Coupling Reactions: The C-Br bond can participate in various cross-coupling reactions, allowing for the introduction of a second, different substituent.

Experimental Protocols

The following protocols are representative examples of how 5-bromo-2-iodo-1H-imidazole can be utilized as a building block for sequential functionalization. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of N-protected 5-Bromo-2-iodo-1H-imidazole

Before sequential functionalization, it is often necessary to protect the imidazole nitrogen to prevent side reactions and improve solubility. A common protecting group is the 2-(trimethylsilyl)ethoxymethyl (SEM) group.

Materials:

-

5-bromo-2-iodo-1H-imidazole

-

Sodium hydride (60% dispersion in mineral oil)

-

2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend sodium hydride (1.2 equivalents) in anhydrous DMF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 5-bromo-2-iodo-1H-imidazole (1.0 equivalent) in anhydrous DMF dropwise to the cooled suspension.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add SEM-Cl (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-SEM protected 5-bromo-2-iodo-1H-imidazole.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C2-Position

This protocol demonstrates the selective functionalization of the C2-position via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

N-protected 5-bromo-2-iodo-1H-imidazole (from Protocol 1)

-

Arylboronic acid (1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

-

Triphenylphosphine (PPh₃, 0.1 equivalents)

-

Potassium carbonate (K₂CO₃, 3.0 equivalents)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction vessel, add the N-protected 5-bromo-2-iodo-1H-imidazole (1.0 equivalent), arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Evacuate and backfill the vessel with an inert atmosphere (argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-bromo-1H-imidazole derivative.

Protocol 3: Functionalization of the C5-Position via Lithium-Halogen Exchange

This protocol illustrates the subsequent functionalization of the C5-position of the product from Protocol 2.

Materials:

-

N-protected 2-aryl-5-bromo-1H-imidazole (from Protocol 2)

-

n-Butyllithium (n-BuLi, 1.1 equivalents, solution in hexanes)

-

Electrophile (e.g., benzaldehyde, 1.2 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the N-protected 2-aryl-5-bromo-1H-imidazole (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-BuLi dropwise to the cooled solution and stir for 30-60 minutes at -78 °C.

-

Add a solution of the electrophile (e.g., benzaldehyde) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,5-disubstituted imidazole derivative.

Data Summary and Visualization

The following table summarizes the key reactivity differences that enable the sequential functionalization of 5-bromo-2-iodo-1H-imidazole.

| Position | Halogen | Relative Reactivity in Metal-Halogen Exchange | Relative Reactivity in Pd-Catalyzed Cross-Coupling | Typical Reaction Conditions |

| C2 | Iodine | High | High | Mild (e.g., n-BuLi at -78 °C; Pd-catalysis at RT to 80 °C) |

| C5 | Bromine | Low | Moderate | More forcing (e.g., s-BuLi or t-BuLi; higher temperatures for Pd-catalysis) |

Diagrams of Key Processes

Caption: Synthetic route and sequential functionalization of 5-bromo-2-iodo-1H-imidazole.

Caption: Simplified mechanism of Lithium-Iodine exchange via an "ate-complex".

Conclusion

5-Bromo-2-iodo-1H-imidazole is a testament to the power of strategic halogenation in modern organic synthesis. Its differential halogen reactivity provides a reliable and programmable platform for the construction of complex, highly substituted imidazoles. By understanding the underlying principles of metal-halogen exchange and transition metal-catalyzed cross-coupling reactions, researchers can harness the full potential of this versatile building block to accelerate the discovery of new pharmaceuticals and advanced materials. The protocols provided herein serve as a foundation for the exploration of its rich and diverse chemistry.

References

-

Wikipedia. Halogen dance rearrangement. [Link]

-

Zhang, L., Peng, X. M., Damu, G. L. V., Geng, R. X., & Zhou, C. H. (2013). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal research reviews, 34(2), 340–437. [Link]

-

Finkelstein Reaction. YouTube. [Link]

-

de Oliveira, R. S., de F. F. M. de, & de A. Barbosa, L. C. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]

-

Nitelet, A., Thessa, F., & Evano, G. (2017). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Molecules, 22(5), 781. [Link]

-

Organic Chemistry Portal. Imidazole synthesis. [Link]

-

Wikipedia. Metal–halogen exchange. [Link]

-

SlidePlayer. Imidazole - Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. [Link]

-

Iddon, B., & Khan, N. (1987). Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1445-1452. [Link]

-

Turner, S. R., & Lindell, S. D. (1991). Metallation and metal-halogen exchange reactions of imidazoles. Journal of the Chemical Society, Perkin Transactions 1, (4), 879-883. [Link]

-

ResearchGate. Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. [Link]

-

National Center for Biotechnology Information. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. [Link]

-

Strotman, N. A., Chobanian, H. R., He, J., & Guo, Y. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733–1739. [Link]

-

ResearchGate. Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. [Link]

-

National Center for Biotechnology Information. Medicinal applications of (benz)imidazole- and indole-based macrocycles. [Link]

-

Bellina, F., Cauteruccio, S., & Rossi, R. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. Tetrahedron, 70(40), 7359-7366. [Link]

-

UCL Discovery. Metal-Catalysed Halogen Exchange Reactions of Aryl Halides. [Link]

-

Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

-

Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., & Dormer, P. G. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. The Journal of organic chemistry, 75(5), 1733–1739. [Link]

Sources

- 1. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. byjus.com [byjus.com]

- 6. rroij.com [rroij.com]

- 7. Nickel-catalysed aromatic Finkelstein reaction of aryl and heteroaryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. moravek.com [moravek.com]

Technical Support Center: Optimizing Cross-Coupling Reactions of 5-bromo-2-iodo-1H-imidazole

Welcome to the technical support center for optimizing cross-coupling reactions involving 5-bromo-2-iodo-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this versatile heterocyclic building block. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights.

The unique reactivity profile of 5-bromo-2-iodo-1H-imidazole, with two distinct carbon-halogen bonds, presents both an opportunity for selective, sequential derivatization and a challenge in controlling reaction outcomes. The acidic N-H proton further complicates matters, potentially interfering with catalytic cycles. This guide provides a systematic approach to troubleshooting and optimizing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions for this substrate.

Troubleshooting Guide: From Low Yield to Unwanted Side Reactions

This section addresses specific experimental issues you might encounter. Each solution is based on a mechanistic understanding of the reaction, aiming to provide a logical path to success.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I'm observing very low conversion of my 5-bromo-2-iodo-1H-imidazole starting material. What are the likely causes and how can I fix it?

Answer: Low or no yield in a Suzuki-Miyaura coupling of this substrate can stem from several factors, primarily related to catalyst activity, base effectiveness, and the stability of the coupling partners.

Causality and Solutions:

-

Inefficient Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the palladium catalyst into the carbon-halogen bond, is critical. The C-I bond is significantly more labile and reactive than the C-Br bond, making the 2-position the preferred site for initial coupling under milder conditions.[1] If you are targeting the C-I bond and still see no reaction, your palladium catalyst may not be active enough.

-

Solution: Switch to a more electron-rich and sterically demanding phosphine ligand, such as SPhos or XPhos, which can facilitate the oxidative addition step.[2] Ensure your palladium source, like Pd(OAc)₂ or a pre-catalyst, is of high quality.

-

-

Ineffective Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is base-mediated.[3] An inappropriate base can lead to a stalled catalytic cycle.

-

Protodeboronation of the Boronic Acid: Boronic acids can be unstable, especially under harsh basic conditions or at elevated temperatures, leading to the formation of an arene byproduct and boric acid.

-

Solution: Use a milder base like K₃PO₄ or consider using a boronic ester (e.g., a pinacol ester), which is more stable. Running the reaction at the lowest effective temperature can also mitigate this side reaction.

-

-

Imidazole N-H Interference: The acidic proton on the imidazole ring can react with the base or the organometallic intermediates, potentially deactivating the catalyst or leading to unwanted side reactions.

-

Solution: While many couplings can be achieved with the unprotected imidazole,[5][6] persistent issues may necessitate N-protection. A BOC or SEM group can be employed and later removed.[7] Alternatively, using a stronger base in excess can sometimes overcome this issue by ensuring both deprotonation of the imidazole and facilitation of the catalytic cycle.

-

Issue 2: Lack of Selectivity in Coupling Reactions

Question: I want to selectively couple at the 2-position (C-I) but I'm getting a mixture of products, including coupling at the 5-position (C-Br) and di-substituted imidazole. How can I improve selectivity?

Answer: Achieving high selectivity hinges on exploiting the inherent difference in reactivity between the C-I and C-Br bonds. The C-I bond is weaker and more readily undergoes oxidative addition with Pd(0) catalysts.[8][9]

Causality and Solutions:

-

Reaction Conditions are Too Forcing: High temperatures and highly active catalysts can overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity.

-

Solution: To favor C-I coupling, employ milder reaction conditions. This includes using a less reactive catalyst/ligand system and lowering the reaction temperature (e.g., 50-70 °C).[10]

-

-

Prolonged Reaction Times: Even under milder conditions, extended reaction times can lead to the slow, undesired coupling at the C-Br bond.

-

Solution: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the mono-substituted product is maximized.

-

Table 1: General Conditions for Selective C-I vs. C-Br Coupling

| Parameter | Selective C-I Coupling | C-Br Coupling (after C-I is functionalized) |

| Temperature | Lower (e.g., RT to 70 °C) | Higher (e.g., 80-110 °C)[10] |

| Catalyst/Ligand | Standard Pd catalysts (e.g., Pd(PPh₃)₄) | More robust catalyst systems (e.g., with bulky, electron-rich ligands like Buchwald's biarylphosphines) |

| Base | Milder bases (e.g., K₂CO₃) | Stronger bases may be required (e.g., K₃PO₄, Cs₂CO₃) |

Issue 3: Homocoupling of the Alkyne in Sonogashira Reactions

Question: In my Sonogashira coupling of a terminal alkyne to the 2-iodo position, I'm observing significant amounts of the alkyne dimer (Glaser coupling). What causes this and how can I prevent it?

Answer: The homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings and is typically mediated by the copper(I) co-catalyst in the presence of oxygen.[11]

Causality and Solutions:

-

Presence of Oxygen: Molecular oxygen can oxidize the copper(I) catalyst, which then promotes the oxidative dimerization of the alkyne.

-

Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use properly degassed solvents. This can be achieved by sparging with an inert gas or by the freeze-pump-thaw method.[4]

-

-

High Copper Catalyst Loading: An excess of the copper co-catalyst can accelerate the rate of homocoupling.

-

Solution: Reduce the loading of the copper(I) salt (e.g., CuI) to the minimum effective amount (typically 1-5 mol%). In some cases, a "copper-free" Sonogashira protocol can be employed, although this may require a different palladium catalyst system and reaction conditions.[12]

-

Issue 4: N-Arylation in Buchwald-Hartwig Amination

Question: I am trying to perform a Buchwald-Hartwig amination and instead of C-N bond formation, I am seeing significant N-arylation of the imidazole ring. How can I favor the desired C-N coupling?

Answer: N-arylation is a competing reaction pathway, especially with unprotected imidazoles. The choice of catalyst, ligand, and base is crucial in directing the reaction to the desired C-N coupling.

Causality and Solutions:

-

Ligand Choice: The ligand on the palladium catalyst plays a significant role in the regioselectivity of the coupling.

-

Solution: Bulky, electron-rich biarylphosphine ligands, such as those developed by Buchwald, are often effective in promoting C-N reductive elimination over N-arylation.

-

-

Protecting Group Strategy: The most straightforward way to prevent N-arylation is to protect the imidazole nitrogen.

-

Solution: As mentioned previously, protecting groups like BOC or SEM can be used to block the N-H site during the coupling reaction.[7]

-

Frequently Asked Questions (FAQs)

Q1: Do I always need to protect the imidazole N-H group?

A1: Not necessarily. Several protocols have been successfully developed for the cross-coupling of unprotected haloimidazoles.[5][6] However, if you are experiencing issues with side reactions like N-arylation, low yields, or catalyst deactivation, using a protecting group is a reliable strategy to improve the outcome.[7]

Q2: Which palladium catalyst and ligand should I start with for a Suzuki-Miyaura coupling at the 2-iodo position?

A2: A good starting point for the Suzuki-Miyaura coupling at the more reactive 2-iodo position is a combination of a palladium(II) precursor like Pd(OAc)₂ with a phosphine ligand. For simple couplings, Pd(PPh₃)₄ can also be effective.[10] If you encounter difficulties, switching to a more advanced catalyst system with a bulky, electron-rich biarylphosphine ligand is a logical next step.

Q3: What is the best base for Sonogashira couplings with 5-bromo-2-iodo-1H-imidazole?

A3: Sonogashira couplings are typically performed with an amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[13] These bases also act as the solvent in many cases. The amine neutralizes the hydrogen halide formed during the reaction and helps to facilitate the catalytic cycle.

Q4: Can I perform a one-pot, two-step coupling to functionalize both the 2- and 5-positions?